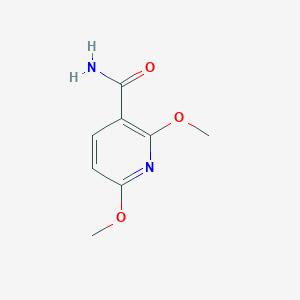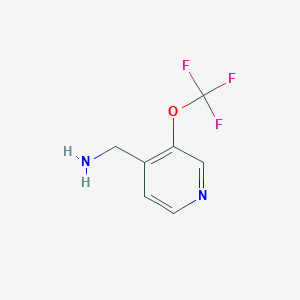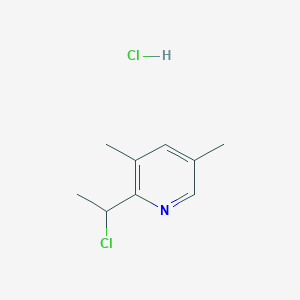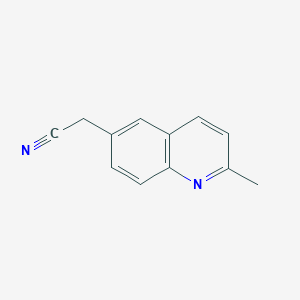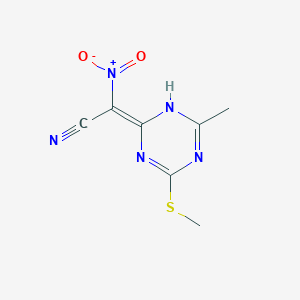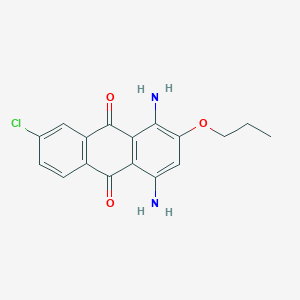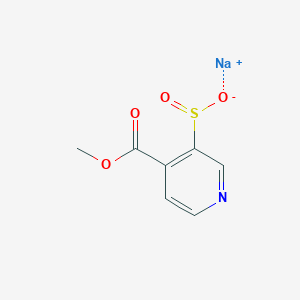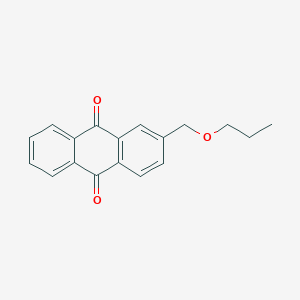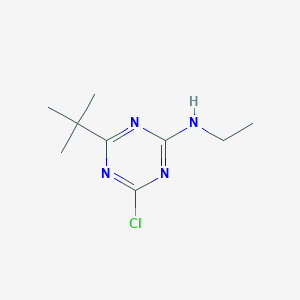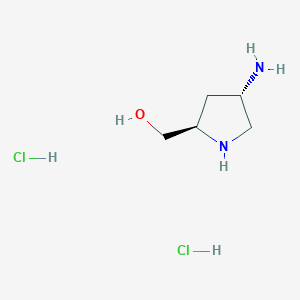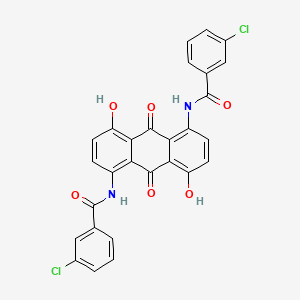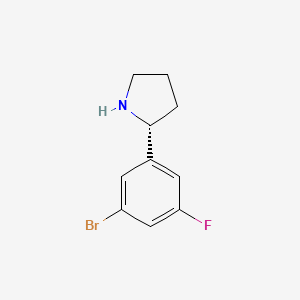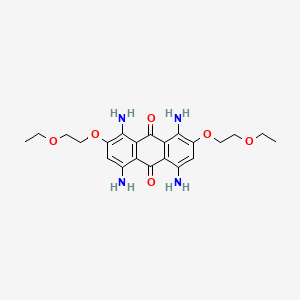![molecular formula C34H25N3 B13132514 N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine CAS No. 917897-57-5](/img/structure/B13132514.png)
N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine: is a complex organic compound that features a bipyridine core with biphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine typically involves the coupling of biphenyl and bipyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry: N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study protein-ligand interactions and cellular imaging .
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors .
Industry: In the industrial sector, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties .
作用機序
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine involves its interaction with metal ions to form coordination complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The bipyridine core provides a stable binding site for metal ions, while the biphenyl substituents enhance the compound’s electronic properties .
類似化合物との比較
- N,N-Di([1,1’-biphenyl]-2-yl)-ethanediamide
- N,N’-Di([1,1’-biphenyl]-2-yl)oxalamide
- N,N’-Bis(2-Phenylphenyl)ethanediamide
Comparison: Compared to these similar compounds, N,N-Di([1,1’-biphenyl]-4-yl)-[2,3’-bipyridin]-5-amine is unique due to its bipyridine core, which provides distinct coordination chemistry properties. The presence of biphenyl substituents at the 4-position of the bipyridine ring enhances its electronic properties, making it more suitable for applications in organic electronics and catalysis .
特性
CAS番号 |
917897-57-5 |
|---|---|
分子式 |
C34H25N3 |
分子量 |
475.6 g/mol |
IUPAC名 |
N,N-bis(4-phenylphenyl)-6-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C34H25N3/c1-3-8-26(9-4-1)28-13-17-31(18-14-28)37(32-19-15-29(16-20-32)27-10-5-2-6-11-27)33-21-22-34(36-25-33)30-12-7-23-35-24-30/h1-25H |
InChIキー |
DBKZDPUDMXPNKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CN=C(C=C5)C6=CN=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


